Phenoxymethylpenilloic Acid (Mixture of Diastereomers)

Description

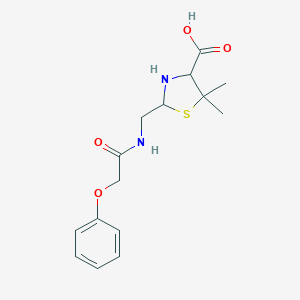

Phenoxymethylpenilloic Acid (CAS 4847-29-4) is a degradation product or metabolite derived from penicillin V (phenoxymethylpenicillin). It belongs to the class of penilloic acids, which are formed via hydrolysis of the β-lactam ring in penicillins. Structurally, it is characterized by a 4-thiazolidinecarboxylic acid core substituted with a phenoxyacetyl group and a dimethylated side chain (5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]) . This compound exists as a mixture of diastereomers due to stereochemical variations at specific chiral centers, which influence its physicochemical properties and analytical characterization .

Properties

IUPAC Name |

5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABJOXIJXQOSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400521 | |

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4847-29-4 | |

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-phenoxyacetic acid with thiazolidine derivatives. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a suitable amine with a thioester or a thiol in the presence of a base.

Acylation: The thiazolidine derivative is then acylated with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Scientific Research Applications

Chemical Properties and Structure

Phenoxymethylpenilloic acid is characterized by its complex molecular structure, which contributes to its diverse applications. The compound's diastereomeric forms can exhibit different biological activities and chemical reactivities, making it a subject of interest in both synthetic and medicinal chemistry.

Scientific Research Applications

The applications of phenoxymethylpenilloic acid can be categorized into several key areas:

Medicinal Chemistry

- Antibacterial Activity : Research indicates that phenoxymethylpenilloic acid has significant antibacterial properties. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. A study demonstrated its potential as a lead compound in the development of new antibacterial agents .

- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. This mechanism is crucial for developing effective treatments against multi-drug-resistant bacteria.

Biochemical Studies

- Enzyme Inhibition : Phenoxymethylpenilloic acid has been investigated for its role as an enzyme inhibitor. It affects metabolic pathways by inhibiting specific enzymes involved in bacterial metabolism, thereby reducing the viability of pathogenic bacteria .

- Case Study : In a controlled laboratory setting, phenoxymethylpenilloic acid demonstrated a dose-dependent inhibition of bacterial growth in cultures treated with the compound, highlighting its potential for therapeutic use .

Chemical Synthesis

- Synthetic Intermediates : The compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to modify it to create various derivatives with enhanced properties for different applications.

- Applications in Drug Development : Due to its structural versatility, phenoxymethylpenilloic acid is utilized in the synthesis of novel pharmacological agents. Researchers have successfully synthesized derivatives that exhibit improved biological activity compared to the parent compound .

Data Tables

To illustrate the applications and findings related to phenoxymethylpenilloic acid, the following tables summarize key research outcomes:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Chemical Properties

Key Observations:

Core Structural Differences: Penilloic acids (e.g., Phenoxymethylpenilloic Acid, Nafcillin Penilloic Acid) share a 4-thiazolidinecarboxylic acid backbone but differ in side-chain substituents (e.g., phenoxyacetyl vs. naphthyl groups) . Non-penicillin derivatives like 5,8-Epoxy-retinoic Acid exhibit entirely distinct structures (polyene chain with epoxy groups), highlighting the diversity of diastereomeric mixtures in pharmaceuticals .

Diastereomer Complexity: Phenoxymethylpenilloic Acid and Nafcillin Penilloic Acid both exist as diastereomeric mixtures due to stereochemical variations at the thiazolidine ring or side-chain chiral centers. Analytical techniques such as NMR (e.g., syn- vs. anti-diastereomer differentiation, as shown in Supplementary Tables 3–4 of ) are critical for characterization . In contrast, Cephalexin Diketopiperazine Monoacid (85% diastereomeric purity) demonstrates reduced complexity but retains stereochemical challenges in synthesis and analysis .

Applications: Penilloic Acids: Primarily used as reference standards for monitoring β-lactam antibiotic stability or metabolite identification . Retinoic Acid Derivatives: 5,8-Epoxy-all-trans-Retinoic Acid diastereomers are studied for their divergent biological activities in dermatology and oncology .

Physicochemical and Stability Comparisons

Table 2: Stability and Handling Requirements

Key Insights :

- Penilloic acids generally require low-temperature storage to prevent further degradation, whereas retinoic acid derivatives demand inert atmospheres to preserve stereochemical integrity .

Analytical Characterization

- NMR Spectroscopy: highlights the use of distinct NMR chemical shifts (e.g., δ 1.45–1.55 for methyl groups in syn-diastereomers vs. δ 1.60–1.70 in anti-forms) to resolve diastereomers in related compounds, a method applicable to Phenoxymethylpenilloic Acid .

- Chromatography: Diastereomeric mixtures like Cephalexin Diketopiperazine Monoacid often require chiral HPLC for separation, whereas penilloic acids may be resolved via reverse-phase methods .

Biological Activity

Phenoxymethylpenilloic acid, a synthetic compound characterized by its unique thiazolidine structure, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Phenoxymethylpenilloic acid is identified by the IUPAC name 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid . Its molecular formula is with a molecular weight of 324.40 g/mol. The compound features a thiazolidine ring, which contributes to its biological activity and stability under various conditions.

| Property | Value |

|---|---|

| IUPAC Name | 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |

| Molecular Formula | C15H20N2O4S |

| Molecular Weight | 324.40 g/mol |

| HPLC Purity | >95% |

Antimicrobial Properties

Phenoxymethylpenilloic acid has shown significant antimicrobial activity against various bacterial strains. A study indicated that compounds similar to phenoxymethylpenilloic acid exhibited effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

In particular, the compound was evaluated alongside other thiazolidine derivatives, which have been documented to possess notable antimicrobial properties. These derivatives were tested against a range of microbes, demonstrating significant growth inhibition in vitro.

The mechanism of action of phenoxymethylpenilloic acid involves its interaction with specific enzymes and receptors within microbial cells. It is hypothesized that the compound may inhibit key enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity. This enzymatic inhibition is critical for its antimicrobial efficacy.

Case Studies and Research Findings

- Antibacterial Activity Study : A comparative study investigated the antibacterial effects of phenoxymethylpenilloic acid against multiple bacterial strains. The results indicated that the compound effectively inhibited the growth of Bacillus cereus, Klebsiella pneumoniae, and Proteus vulgaris, among others. The study highlighted the potential for developing new antibacterial agents based on this compound's structure .

- Thiazolidine Derivative Research : Research focusing on thiazolidine derivatives revealed that these compounds could be synthesized to enhance their stability and biological activity. For instance, derivatives were shown to maintain structural integrity under various environmental conditions while exhibiting potent antimicrobial effects.

- Clinical Implications : In geriatric medicine, thiazolidine derivatives have been combined with folic acid to create formulations that exhibit revitalizing effects on biochemical markers in elderly patients. While phenoxymethylpenilloic acid itself has not been directly studied in this context, its structural similarities suggest it may offer similar therapeutic benefits.

Q & A

Q. How can researchers design experiments to synthesize Phenoxymethylpenilloic Acid while ensuring diastereomeric purity?

Methodological Answer:

- Use chiral chromatography (e.g., HPLC with chiral stationary phases) to monitor stereochemical outcomes during synthesis .

- Employ nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents to confirm diastereomer ratios .

- Apply reaction optimization frameworks (e.g., Design of Experiments, DoE) to control variables like temperature, solvent polarity, and catalyst loading, which influence diastereomer formation .

Q. What analytical techniques are critical for characterizing the physicochemical properties of Phenoxymethylpenilloic Acid diastereomers?

Methodological Answer:

- Combine differential scanning calorimetry (DSC) and X-ray crystallography to assess thermal behavior and crystal structure differences between diastereomers .

- Utilize tandem mass spectrometry (MS/MS) paired with ion mobility spectroscopy to distinguish diastereomers based on fragmentation patterns and collision cross-sections .

- Validate purity thresholds using pharmacopeial standards for related compounds (e.g., USP-NF monographs for excipient characterization) .

Q. How can stability studies be designed to evaluate Phenoxymethylpenilloic Acid under varying storage conditions?

Methodological Answer:

- Follow ICH Q1A guidelines for accelerated stability testing, focusing on humidity, temperature, and light exposure as stress factors .

- Use high-performance liquid chromatography (HPLC) with UV detection to quantify degradation products and monitor diastereomer interconversion over time .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data between Phenoxymethylpenilloic Acid diastereomers?

Methodological Answer:

- Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses about diastereomer-specific effects .

- Conduct dose-response studies with isolated diastereomers to isolate confounding variables (e.g., solubility differences) and validate activity via orthogonal assays (e.g., enzyme kinetics vs. cellular models) .

Q. What statistical models are suitable for analyzing clustered data in pharmacokinetic studies of diastereomeric mixtures?

Methodological Answer:

- Use mixed-effects models to account for nested variables (e.g., repeated measurements per subject, batch-to-batch variability in synthesis) .

- Implement bootstrap resampling to estimate confidence intervals for parameters like bioavailability and half-life, which may vary nonlinearly between diastereomers .

Q. How can researchers ensure reproducibility when studying the environmental fate of Phenoxymethylpenilloic Acid diastereomers?

Methodological Answer:

- Adopt phenotype algorithm frameworks to standardize experimental conditions (e.g., soil pH, microbial activity) across labs, enabling cross-study comparisons .

- Publish raw chromatographic and spectral data in open-access repositories with metadata aligned with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies mitigate bias in meta-analyses of prior studies on Phenoxymethylpenilloic Acid diastereomers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.